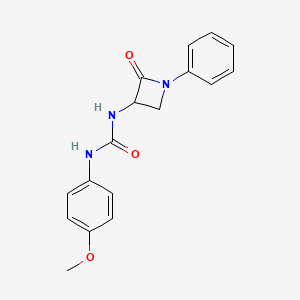
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea, also known as MP-3, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea involves the inhibition of various enzymes and signaling pathways. 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are overexpressed in various cancers and contribute to the growth and survival of cancer cells. 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea also inhibits the activity of protein kinase C (PKC), which is a signaling pathway that is involved in the growth and proliferation of cancer cells. In addition, 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are inflammatory molecules.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea has various biochemical and physiological effects. In vitro studies have shown that 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea inhibits the growth and survival of cancer cells, induces apoptosis, and inhibits angiogenesis. 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea also improves insulin sensitivity and glucose uptake in adipocytes and reduces inflammation in adipocytes. In vivo studies have shown that 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea reduces tumor growth and metastasis in animal models of cancer. 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea also improves glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea in lab experiments include its potent anticancer and antidiabetic effects, its ability to inhibit various enzymes and signaling pathways, and its low toxicity. However, the limitations of using 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea in lab experiments include its limited solubility in water, which can make it difficult to administer, and its potential for off-target effects, which can affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea. One direction is to investigate the potential use of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea in combination with other anticancer or antidiabetic drugs. Another direction is to investigate the potential use of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea in other diseases, such as inflammation and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea in humans.
Métodos De Síntesis
The synthesis of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea involves the reaction between 4-methoxyphenyl isocyanate and 2-oxo-1-phenylazetidine-3-carboxylic acid. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified using various chromatographic techniques. The purity and identity of the compound are confirmed using spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea has been studied extensively for its potential use in the treatment of cancer. In vitro studies have shown that 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea induces apoptosis, or programmed cell death, in cancer cells through the activation of caspases. In addition, 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors.
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea has also been studied for its potential use in the treatment of diabetes. In vitro studies have shown that 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea improves insulin sensitivity and glucose uptake in adipocytes, which are cells that store fat. 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea also reduces inflammation in adipocytes, which is a common feature of obesity and type 2 diabetes.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-14-9-7-12(8-10-14)18-17(22)19-15-11-20(16(15)21)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKNIFBKEDVLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzenesulfonamido-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2585148.png)
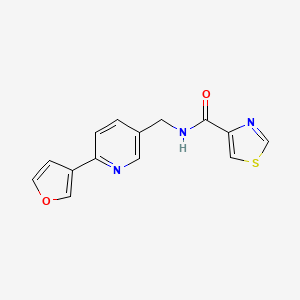

![2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine](/img/structure/B2585152.png)
![1-((2-(Dimethylamino)ethyl)amino)-3-methyl-2-(2-methylallyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2585156.png)
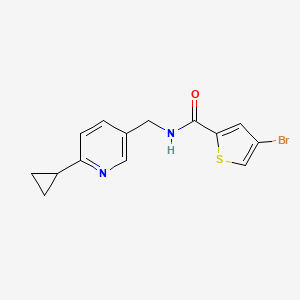
![[3-(3-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2585160.png)


![Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2585165.png)
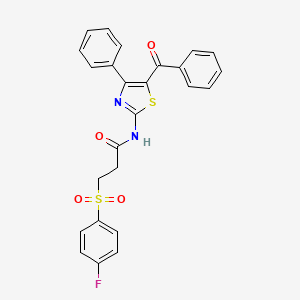

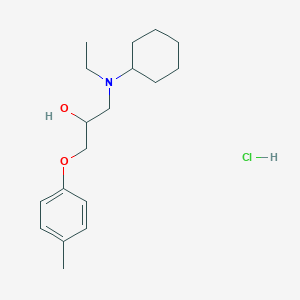
![Methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2585170.png)